Boc-D-dap(dde)-OH
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Overview
Description
Boc-D-dap(dde)-OH, also known as tert-butoxycarbonyl-D-diaminopropionic acid (dde)-OH, is a derivative of diaminopropionic acid. This compound is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides by preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-dap(dde)-OH typically involves the protection of the amino groups of diaminopropionic acid. The tert-butoxycarbonyl (Boc) group is introduced to protect the alpha-amino group, while the dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is used to protect the side-chain amino group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group introduction .
Chemical Reactions Analysis
Types of Reactions
Boc-D-dap(dde)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and dde groups can be removed under acidic and basic conditions, respectively, to reveal the free amino groups.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrazine or hydroxylamine can be used to remove the dde group.
Coupling: DIC and HOBt are frequently used to facilitate the formation of peptide bonds.
Major Products Formed
The major products formed from these reactions are peptides with free amino groups, which can further react to form longer peptide chains or be modified for various applications .
Scientific Research Applications
Boc-D-dap(dde)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is used to study protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: This compound is used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Boc-D-dap(dde)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Boc group protects the alpha-amino group, preventing it from reacting during intermediate steps. The dde group protects the side-chain amino group, allowing for selective deprotection and subsequent reactions. This selective protection and deprotection enable the stepwise construction of peptides with high precision .
Comparison with Similar Compounds
Similar Compounds
Boc-D-dap-OMe HCl: This compound is similar to Boc-D-dap(dde)-OH but has a methyl ester group instead of the dde group.
Boc-D-dap(Z)-ol: This compound has a benzyloxycarbonyl (Z) group instead of the dde group.
Uniqueness
This compound is unique due to its dde protective group, which offers selective deprotection under mild conditions. This makes it particularly useful in the synthesis of peptides that require precise control over the protection and deprotection of amino groups .
Properties
IUPAC Name |
(2R)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONCDJKRGMZBBL-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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